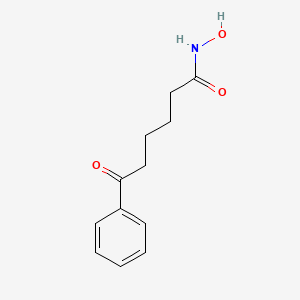

N-hydroxy-6-oxo-6-phenylhexanamide

Description

N-hydroxy-6-oxo-6-phenylhexanamide is a hydroxamic acid derivative characterized by a six-carbon backbone terminating in a phenyl ketone group and an N-hydroxyamide moiety. According to pharmacological studies, it exhibits an IC50 value of 1500 nM against HDAC1, indicating moderate inhibitory activity . Its molecular framework allows for structural modifications that can enhance binding affinity or selectivity, making it a scaffold of interest in medicinal chemistry.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-hydroxy-6-oxo-6-phenylhexanamide |

InChI |

InChI=1S/C12H15NO3/c14-11(10-6-2-1-3-7-10)8-4-5-9-12(15)13-16/h1-3,6-7,16H,4-5,8-9H2,(H,13,15) |

InChI Key |

XCXZDISEAMNYJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxamic Acid Derivatives with Varying Carbon Chains and Substituents

Hydroxamic acids are a well-studied class of HDAC inhibitors. Key structural variations in this family include chain length, terminal substituents, and aromaticity, which directly influence potency and selectivity.

Table 1: HDAC1 Inhibitory Activity of Selected Hydroxamic Acids

Key Findings :

- Increasing carbon chain length correlates with improved potency. For instance, extending the chain from C6 (1500 nM) to C9 (8 nM) results in a 187-fold increase in activity .

- Aromatic substituents like naphthalene or methoxyphenyl enhance binding affinity, likely due to π-π interactions with HDAC catalytic pockets .

- The phenyl ketone group in this compound may limit potency compared to compounds with extended conjugation (e.g., non-8-enamide’s unsaturated bond) .

Chlorophenyl-Substituted Hydroxamic Acids

Structural Contrast :

Peptide-Based Hexanamide Derivatives

Dihexa (N-hexanoic-Try-Ile-(6)-amino hexanoic amide) is a peptide-hexanamide conjugate with neuroprotective properties. Unlike this compound, Dihexa’s mechanism involves hepatocyte growth factor potentiation rather than HDAC inhibition. Its hexanamide backbone is functionalized with amino and hydroxyphenyl groups, enabling interactions with growth factor receptors .

Table 2: Functional Comparison with Dihexa

| Property | This compound | Dihexa |

|---|---|---|

| Primary Target | HDAC1 | Hepatocyte Growth Factor (HGF) |

| Key Functional Groups | Hydroxamic acid, phenyl ketone | Hexanoic amide, amino acids |

| Biological Role | Epigenetic modulation | Neuroprotection and repair |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.